(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
CAS No.: 366452-35-9
VCID: VC8268791
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
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Description |
(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative with potential applications in medicinal chemistry and drug design. Its unique stereochemistry and rigid bicyclo[2.2.1]heptane framework make it a valuable scaffold for exploring enzyme inhibition and receptor targeting. StereochemistryThe stereochemical configuration (1R,2R,4S) refers to the spatial arrangement of substituents on the bicyclo[2.2.1]heptane skeleton:
This precise stereochemistry is crucial for its biological activity, as it determines binding affinity and selectivity for target enzymes or receptors. SynthesisThe synthesis of (1R,2R,4S)-bicyclic amino acids typically involves:
Detailed synthetic routes are not readily available for this specific compound but may be inferred from analogous methods used for similar frameworks . Comparison with Related CompoundsTo better understand its properties, we compare (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride with other derivatives: These compounds share similar frameworks but differ in functionalization and protective groups. Research Gaps and Future DirectionsDespite its potential, research on (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride remains sparse:
Future research should focus on these areas to fully realize the compound's potential in medicinal chemistry. This article provides a detailed overview of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride based on currently available data while highlighting avenues for further investigation. |
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CAS No. | 366452-35-9 |
Product Name | (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride |
Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.65 g/mol |
IUPAC Name | (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8+;/m0./s1 |
Standard InChIKey | VPKXFQOKRQNCRU-OERIEOFYSA-N |
Isomeric SMILES | C1C[C@@H]2C[C@H]1C[C@@]2(C(=O)O)N.Cl |
SMILES | C1CC2CC1CC2(C(=O)O)N.Cl |
Canonical SMILES | C1CC2CC1CC2(C(=O)O)N.Cl |
PubChem Compound | 20850008 |
Last Modified | Jul 26 2023 |
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